An In-Depth Technical Guide to the Physical and Chemical Properties of Geranylacetone
An In-Depth Technical Guide to the Physical and Chemical Properties of Geranylacetone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Geranylacetone [(5E)-6,10-Dimethylundeca-5,9-dien-2-one] is an acyclic monoterpenoid and a pivotal intermediate in the synthesis of various high-value compounds, including vitamins and fragrances.[1][2] Its unique structure, featuring a ketone functional group and two carbon-carbon double bonds, imparts a specific set of physical characteristics and a versatile chemical reactivity. This guide provides a comprehensive exploration of the physicochemical properties of geranylacetone, details its spectroscopic signature, outlines key synthetic pathways, and discusses its applications and safety considerations. The content herein is synthesized from authoritative sources to provide field-proven insights for professionals in chemical research and drug development.
Molecular Identity and Structure
Geranylacetone is an organic compound that is formally the product of the coupling of geranyl and acetonyl groups.[3] It is a colorless to pale yellow oily liquid, naturally occurring as a flavor component in plants like tomatoes, rice, and mangoes.[3][4][5] It also arises from the degradation of carotenoids and other vegetable matter by ozone.[3][5]
The primary isomer is the (E)-isomer, also known as trans-geranylacetone. The corresponding (Z)-isomer is referred to as nerylacetone.[4] Industrially synthesized products are often a mixture of these two isomers.[4]
Caption: Chemical structure of (5E)-6,10-Dimethylundeca-5,9-dien-2-one (Geranylacetone).
Physical Properties
The physical properties of geranylacetone are critical for its handling, purification, and application in various formulations. As a relatively large, non-polar molecule, it is characterized by low water solubility and a high boiling point.
| Property | Value | Source(s) |
| IUPAC Name | (5E)-6,10-Dimethylundeca-5,9-dien-2-one | [3][6] |
| CAS Number | 3796-70-1 ((E)-isomer) | [3][7][8] |
| 689-67-8 (isomer mixture) | [9] | |
| Molecular Formula | C₁₃H₂₂O | [3][7][8] |
| Molecular Weight | 194.31 g/mol | [3][5][7] |
| Appearance | Colorless to pale yellow, oily liquid | [4][9][10] |
| Odor | Floral, green, rosy, with fruity notes | [10][11][12] |
| Boiling Point | 254-258 °C at 760 mmHg | [7][10][13][14] |
| 126-128 °C at 10 mmHg | [3][5] | |
| Density | 0.868 - 0.873 g/cm³ at 20-25 °C | [3][4][14][15] |
| Refractive Index (n²⁰/D) | 1.463 - 1.471 | [4][12][13] |
| Solubility | Very slightly soluble in water; soluble in alcohol and oils. | [1][5][10][11] |
| Vapor Pressure | ~0.016 mmHg at 25 °C (estimated) | [11][12] |
| Flash Point | >100 °C (>212 °F) | [4][11][13][14] |
| logP (o/w) | ~3.7 - 4.1 (estimated) | [5][11][13] |
Chemical Properties and Reactivity
The chemical behavior of geranylacetone is governed by its three primary functional regions: the terminal isopropylidene group, the internal trisubstituted double bond, and the methyl ketone group.
-
Ketone Group: The carbonyl group at the C2 position is susceptible to nucleophilic attack. It can undergo reduction to form the corresponding secondary alcohol, or participate in condensation reactions (e.g., aldol) at the α-carbon positions.
-
Alkene Groups: The double bonds at C5-C6 and C9-C10 are sites of electrophilic addition. They can be hydrogenated to yield the saturated ketone, 6,10-dimethylundecan-2-one. Oxidation can lead to cleavage of the double bonds or formation of epoxides.
-
Precursor Activity: Geranylacetone is a crucial precursor for synthesizing larger, more complex molecules. It is a key intermediate in the industrial production of isophytol, which is essential for the manufacture of Vitamin E.[3][5] It is also used to synthesize other important fragrance and flavor compounds like farnesol and nerolidol.[3][5]
Synthesis Pathways
While geranylacetone occurs naturally, industrial demand necessitates its chemical synthesis. Several routes exist, but the Carroll rearrangement is the most widely adopted due to its efficiency.[4]
Carroll Rearrangement
This pathway involves the reaction of linalool with ethyl acetoacetate (or a similar acetoacetate ester) at elevated temperatures.[3][4] The reaction proceeds via a[5][5]-sigmatropic rearrangement of the intermediate linalyl acetoacetate ester, which subsequently decarboxylates to yield geranylacetone.[3]
Causality: The choice of the Carroll reaction is driven by the ready availability of the starting materials and the high yield of the desired product.[4] Catalysts like aluminum isopropoxide or aluminum oxide are often employed to improve reaction rates and selectivity.[4][16] A key advantage is the avoidance of expensive precious metal catalysts or the generation of large wastewater streams associated with other methods.[4][16]
Caption: Simplified workflow for the synthesis of geranylacetone via the Carroll reaction.
Analytical and Spectroscopic Protocols
Characterization and quality control of geranylacetone rely on standard analytical techniques. The protocols described below represent a self-validating system, where the expected spectral data logically corresponds to the known molecular structure.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Causality: GC-MS is the definitive method for both separating geranylacetone from impurities (or its Z-isomer, nerylacetone) and confirming its molecular identity. The gas chromatography component separates compounds based on their boiling point and polarity, while the mass spectrometer provides the molecular weight and a characteristic fragmentation pattern.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the geranylacetone sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or hexane.
-
GC Conditions:
-
Injector: Set to 250 °C.
-
Column: Use a non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: The resulting chromatogram will show a peak at a specific retention time corresponding to geranylacetone. The mass spectrum for this peak should show a molecular ion [M]⁺ at m/z 194, confirming the molecular weight.[2] Key fragment ions corresponding to the loss of parts of the molecule (e.g., loss of an acetyl group) provide further structural confirmation.
Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in the molecule. It validates the presence of the ketone and alkene groups, which are the core chemical features of geranylacetone.
Protocol:
-
Sample Preparation: Place a single drop of neat geranylacetone liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Analysis: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.
-
Data Analysis: The spectrum is expected to show characteristic absorption bands:
-
~1715 cm⁻¹: A strong, sharp peak indicating the C=O (ketone) stretch.
-
~1670 cm⁻¹: A medium peak for the C=C (alkene) stretch.
-
~2850-2970 cm⁻¹: Strong peaks corresponding to C-H stretching in the alkyl groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR provides the most detailed structural information, allowing for the complete assignment of the carbon and proton skeleton. ¹H NMR confirms the number and connectivity of hydrogen atoms, while ¹³C NMR confirms the carbon framework. This technique is essential for unambiguously distinguishing between the (E) and (Z) isomers.
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of geranylacetone in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquisition: Run both ¹H and ¹³C NMR experiments on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis (Expected ¹H NMR signals in CDCl₃):
-
Multiple signals in the ~1.6-1.7 ppm range (singlets) for the three methyl groups attached to the double bonds.
-
A sharp singlet around ~2.1 ppm for the methyl protons of the ketone group (CH₃-C=O).
-
Several multiplets between ~2.2-2.5 ppm for the methylene protons (CH₂) adjacent to the ketone and double bonds.
-
Signals in the ~5.1 ppm region for the vinyl protons (C=C-H). The precise chemical shifts and coupling constants in this region are critical for confirming the (E) stereochemistry.
-
Applications in Research and Industry
Geranylacetone's utility spans multiple sectors due to its reactivity and sensory properties.
-
Fragrance and Cosmetics: It is used as a fragrance component in perfumes, soaps, and cosmetics, providing a fresh, floral, and slightly fruity aroma.[4][9] Its stability makes it a reliable ingredient in various formulations.[1]
-
Flavor Industry: As a naturally occurring compound, it is used as a flavoring agent in foods and beverages, particularly for fruity and floral notes.[5][12]
-
Pharmaceutical and Chemical Synthesis: Its primary role is as a key intermediate. It is indispensable in the synthesis of Vitamin E and isophytol.[3][4][5] It also serves as a starting material for farnesol, nerolidol, and synthetic squalene.[3][5]
-
Research: In a laboratory setting, geranylacetone serves as a biochemical reagent and a versatile building block in organic synthesis.[9][17]
Safety, Handling, and Storage
Trustworthiness: A robust understanding of safety protocols is essential for handling any chemical reagent. The following guidelines are based on globally harmonized system (GHS) classifications and standard laboratory practices.
GHS Hazard Statements:
Safe Handling Protocol
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[10][18]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling.[7][12] Avoid eating, drinking, or smoking in the laboratory.
-
Spill Management: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and collect in a suitable, sealed container for disposal.[10] Prevent entry into drains and waterways.[10]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]
-
Keep away from heat, sparks, and open flames.
-
Store away from strong oxidizing agents and strong bases.[20]
Conclusion
Geranylacetone is a molecule of significant industrial and scientific importance. Its well-defined physical properties, combined with the versatile reactivity of its ketone and alkene functional groups, make it a valuable precursor in the synthesis of vitamins and fragrances. A thorough understanding of its chemical characteristics, analytical signatures, and safety protocols, as outlined in this guide, is crucial for its effective and safe utilization in research and development.
References
-
Geranylacetone - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
-
NMPPDB. (n.d.). Geranylacetone. Retrieved February 15, 2026, from [Link]
-
The Good Scents Company. (n.d.). geranyl acetone 6,10-dimethyl-5,9-undecadien-2-one. Retrieved February 15, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). Geranylacetone. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Speculated process for the synthesis of geranylacetone. Retrieved February 15, 2026, from [Link]
-
Haz-Map. (n.d.). Geranylacetone - Hazardous Agents. Retrieved February 15, 2026, from [Link]
-
The Good Scents Company. (n.d.). (E)-geranyl acetone, 3796-70-1. Retrieved February 15, 2026, from [Link]
-
Chemsrc. (2025, August 20). Geranylacetone. Retrieved February 15, 2026, from [Link]
-
Yeast Metabolome Database. (n.d.). Geranyl acetone (YMDB01701). Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). CN112250554B - Method for synthesizing geranylacetone by carroll reaction.
Sources
- 1. Geranylacetone | 3796-70-1 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Geranylacetone - Wikipedia [en.wikipedia.org]
- 4. Geranyl acetone: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 5. nmppdb.com.ng [nmppdb.com.ng]
- 6. ymdb.ca [ymdb.ca]
- 7. Geranylacetone - Safety Data Sheet [chemicalbook.com]
- 8. Geranylacetone | CAS 3796-70-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. chemicalbull.com [chemicalbull.com]
- 11. geranyl acetone, 689-67-8 [thegoodscentscompany.com]
- 12. (E)-geranyl acetone, 3796-70-1 [thegoodscentscompany.com]
- 13. Page loading... [wap.guidechem.com]
- 14. Geranylacetone | CAS#:3796-70-1 | Chemsrc [chemsrc.com]
- 15. CAS Common Chemistry [commonchemistry.cas.org]
- 16. CN112250554B - Method for synthesizing geranylacetone by carroll reaction - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. tcichemicals.com [tcichemicals.com]
- 19. fishersci.com [fishersci.com]
- 20. datasheets.scbt.com [datasheets.scbt.com]
